

Application Notes and Protocols: Benzamil Hydrochloride in High-Throughput Screening

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Compound of Interest

Compound Name: *Benzamil hydrochloride*

Cat. No.: *B1666189*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Benzamil hydrochloride**, a potent inhibitor of the epithelial sodium channel (ENaC), in high-throughput screening (HTS) assays. Detailed protocols for key experimental setups are provided to facilitate the identification and characterization of novel modulators of ion channel activity.

Introduction

Benzamil hydrochloride is a potent analog of amiloride and a highly selective blocker of the epithelial sodium channel (ENaC)[1]. ENaC is a crucial membrane protein responsible for sodium reabsorption in epithelial tissues, playing a vital role in regulating blood pressure, fluid balance, and electrolyte homeostasis[2]. Dysregulation of ENaC activity is implicated in various diseases, including cystic fibrosis and hypertension, making it a significant target for drug discovery[1][2]. **Benzamil hydrochloride**'s well-characterized inhibitory activity makes it an essential tool compound in HTS campaigns designed to identify novel ENaC modulators. Beyond its primary target, Benzamil has also been shown to inhibit Na⁺/Ca²⁺ exchangers and H⁺-K⁺-ATPases, a factor to consider in assay design and data interpretation[3][4][5].

Data Presentation: Quantitative Analysis of Benzamil Hydrochloride Activity

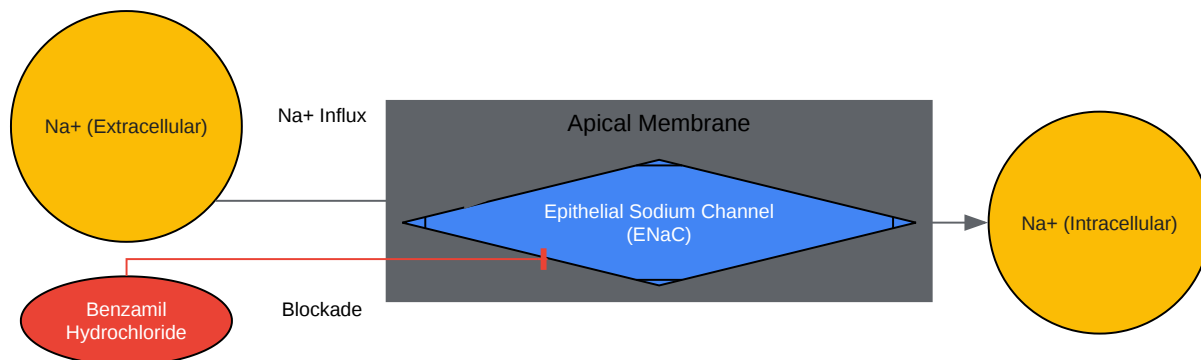
The inhibitory potency of **Benzamil hydrochloride** can vary depending on the assay format, cell type, and specific experimental conditions. The following table summarizes key quantitative data for **Benzamil hydrochloride** from various studies.

Parameter	Value	Cell Line / System	Assay Method	Source
IC50	50 nM	Tg737° rpk CD PC monolayers	Transepithelial Voltage (Vte)	[6]
Concentration for full ENaC blockade	10 µM	Tg737° rpk CD PC monolayers	Short-Circuit Current (Isc)	[6]
Inhibitory Concentration	20 µM	Rabbit Lung Epithelium	Arterial Oxygen Pressure (PaO2) Measurement	[7]
Inhibitory Concentration	3 µM	Mouse Cortical Collecting Ducts	Transepithelial Cl- Flux (JCl)	[8]

Signaling Pathways and Experimental Workflows

Epithelial Sodium Channel (ENaC) Inhibition by Benzamil

Benzamil directly blocks the pore of the epithelial sodium channel, thereby preventing the influx of sodium ions into the cell. This disruption of sodium transport across the epithelial membrane is the primary mechanism underlying its pharmacological effects.

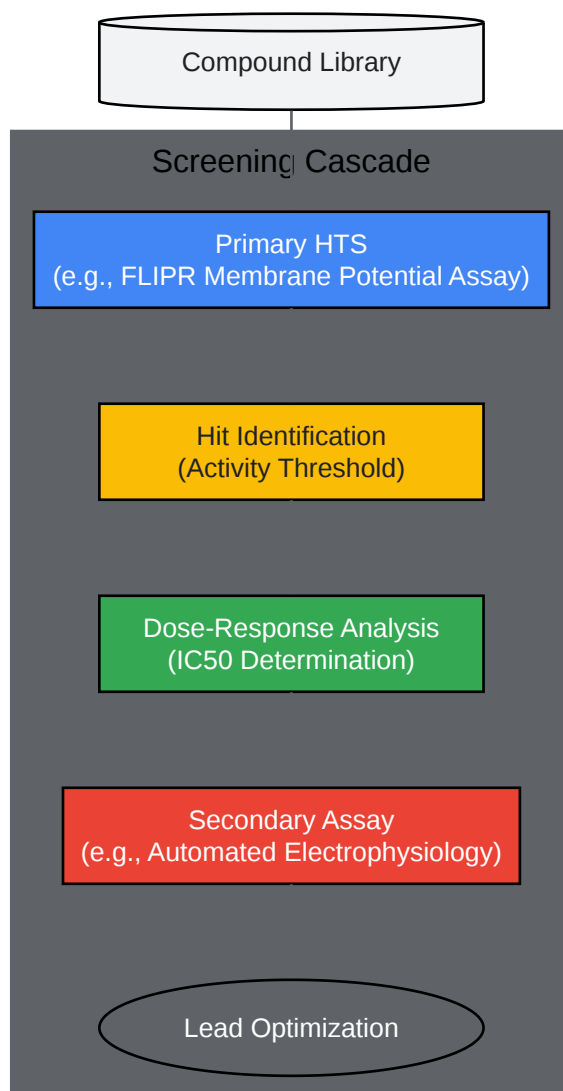


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Caption: Mechanism of ENaC blockade by **Benzamil hydrochloride**.

High-Throughput Screening Workflow for ENaC Inhibitors

A typical HTS campaign to identify novel ENaC inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.



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